Cas no 3090-70-8 (5-alpha-androstane-3-beta,17-beta-diol 3-acetate)
5-alpha-androstane-3-beta,17-beta-diol 3-acetate Chemical and Physical Properties
Names and Identifiers
-
- 5-alpha-androstane-3-beta,17-beta-diol 3-acetate
- 3β-Acetoxy-5α-androstan-17β-ol
- 3090-70-8
- 5ALPHA-ANDROSTAN-3BETA,17BETA-DIOL 3-ACETATE
- A-androstan-17
- 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
- A-Acetoxy-5
- A-ol
- E87744
- SCHEMBL3196049
- [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- DTXSID201346364
- 3
- 3b-acetoxy-5a-androstan-17b-ol
-
- Inchi: 1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
- InChI Key: MENYRVLDWKVWLK-QKSWPAOXSA-N
- SMILES: C(O[C@@H]1C[C@@]2([H])[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@](C)(CC1)[C@@H](O)CC3)CC2)(=O)C
Computed Properties
- Exact Mass: 334.25079494g/mol
- Monoisotopic Mass: 334.25079494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 426.8±18.0 °C at 760 mmHg
- Flash Point: 164.4±14.0 °C
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
5-alpha-androstane-3-beta,17-beta-diol 3-acetate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
5-alpha-androstane-3-beta,17-beta-diol 3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24280-5mg |
5-alpha-androstane-3-beta,17-beta-diol 3-acetate |
3090-70-8 | ,HPLC≥98% | 5mg |
¥400.0 | 2023-09-09 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81014-5mg |
3β-Acetoxy-5α-androstan-17β-ol |
3090-70-8 | 98.0% | 5mg |
¥250 | 2021-05-07 | |
| Cooke Chemical | M9347034-5mg |
3β-Acetoxy-5α-androstan-17β-ol |
3090-70-8 | 98% | 5mg |
RMB 189.60 | 2025-02-21 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81014-20mg |
3β-Acetoxy-5α-androstan-17β-ol |
3090-70-8 | 98.0% | 20mg |
¥300 | 2023-09-19 |
5-alpha-androstane-3-beta,17-beta-diol 3-acetate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-alpha-androstane-3-beta,17-beta-diol 3-acetate
Introduction to 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate (CAS No. 3090-70-8)
5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate (CAS No. 3090-70-8) is a synthetic steroid compound that has garnered significant attention in the fields of endocrinology and pharmacology. This compound is a derivative of 5-alpha-androstane-3,17-diol, which is a naturally occurring androgenic steroid. The acetate esterification at the 3-beta position modifies the compound's solubility and stability, making it more suitable for various applications in research and clinical settings.
The primary interest in 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate stems from its potential therapeutic and research applications. Recent studies have explored its role in hormone replacement therapy, muscle growth, and the treatment of certain hormonal disorders. This compound is particularly valuable for its ability to mimic the effects of natural androgens while offering enhanced stability and bioavailability.
In terms of chemical structure, 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate is characterized by its four-ring steroid backbone with specific functional groups at the 3-beta and 17-beta positions. The acetate group at the 3-beta position plays a crucial role in modulating the compound's pharmacokinetic properties, such as its solubility and metabolic stability. This modification allows for better control over the compound's activity and duration of action.
The biological activity of 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate is primarily mediated through its interaction with androgen receptors. These receptors are found in various tissues, including muscle, bone, and reproductive organs. By binding to these receptors, the compound can exert anabolic effects on muscle tissue and influence bone density and reproductive function. Recent research has also highlighted its potential in modulating inflammation and immune responses, making it a promising candidate for a wide range of therapeutic applications.
In clinical trials, 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate has shown promising results in improving muscle mass and strength in individuals with muscle wasting conditions such as sarcopenia. Additionally, it has been investigated for its potential in treating hypogonadism, a condition characterized by low testosterone levels. The compound's ability to enhance muscle growth and improve bone density makes it a valuable tool in managing these conditions.
Beyond its therapeutic applications, 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate is also widely used in research settings to study the mechanisms of androgen action. Its well-defined structure and known biological activity make it an ideal model compound for investigating receptor-ligand interactions and signaling pathways. Researchers have utilized this compound to gain insights into the regulation of gene expression by androgens and to explore new targets for drug development.
The safety profile of 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate has been extensively evaluated in preclinical studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with minimal side effects observed. However, like all steroid compounds, it should be used under strict medical supervision to monitor for any potential adverse effects.
In conclusion, 5-Alpha-Androstane-3-Beta,17-Beta-Diol 3-Acetate (CAS No. 3090-70-8) is a versatile compound with significant potential in both clinical applications and research. Its unique chemical structure and biological activity make it a valuable tool for advancing our understanding of androgenic steroids and developing new therapeutic strategies. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in the fields of endocrinology and pharmacology.
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